N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is a selective STAT3 inhibitor that directly binds the SH2 domain . This binding inhibits STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts the signaling of this pathway, which plays a crucial role in the proliferation and survival of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit stat3 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .
Action Environment
The compound’s effectiveness against cancer cells suggests it is stable and active under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
Pyridine-3-carboxamide: Contains the pyridine ring but lacks the thiadiazole moiety.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-3-2-4-10-5-7/h2-5H,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPNITSXXJPEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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